![molecular formula C23H39PSi B14292942 (2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane CAS No. 116078-93-4](/img/structure/B14292942.png)
(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane is a chemical compound known for its unique structure and properties It contains a phenyl group substituted with three tert-butyl groups and a phosphane group attached to an ethynyl group, which is further substituted with a trimethylsilyl group
Métodos De Preparación
The synthesis of (2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane involves several steps. One common method includes the reaction of 2,4,6-tri-tert-butylphenyl lithium with chlorophosphane, followed by the addition of trimethylsilylacetylene. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent unwanted side reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts such as palladium or platinum complexes. Major products formed from these reactions include various phosphine derivatives and substituted phenyl compounds .
Aplicaciones Científicas De Investigación
(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its role in drug delivery systems.
Mecanismo De Acción
The mechanism of action of (2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane involves its interaction with molecular targets through its phosphane group. The compound can coordinate with metal centers, forming stable complexes that exhibit unique reactivity and catalytic properties. These interactions are facilitated by the electron-donating properties of the tert-butyl groups and the ethynyl group, which enhance the compound’s ability to stabilize transition states and intermediates in chemical reactions .
Comparación Con Compuestos Similares
(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane can be compared with other similar compounds, such as:
(2,4,6-Tri-tert-butylphenyl)phosphane: Lacks the ethynyl and trimethylsilyl groups, resulting in different reactivity and applications.
(Trimethylsilyl)ethynylphosphane: Lacks the phenyl group, leading to different coordination chemistry and catalytic properties.
(2,4,6-Tri-tert-butylphenyl)ethynylphosphane: Lacks the trimethylsilyl group, affecting its stability and reactivity.
The uniqueness of this compound lies in its combination of steric hindrance from the tert-butyl groups and the electronic effects of the ethynyl and trimethylsilyl groups, which together enhance its stability and reactivity in various chemical processes .
Propiedades
Número CAS |
116078-93-4 |
|---|---|
Fórmula molecular |
C23H39PSi |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
(2,4,6-tritert-butylphenyl)-(2-trimethylsilylethynyl)phosphane |
InChI |
InChI=1S/C23H39PSi/c1-21(2,3)17-15-18(22(4,5)6)20(19(16-17)23(7,8)9)24-13-14-25(10,11)12/h15-16,24H,1-12H3 |
Clave InChI |
ROZVBCPMTBEIIR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)PC#C[Si](C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14292859.png)
![1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile](/img/structure/B14292872.png)
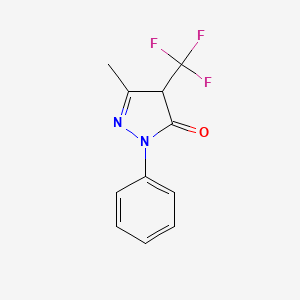

![Benzoic acid, 2-[1-(acetyloxy)-2,4-hexadiynyl]-6-hydroxy-, methyl ester](/img/structure/B14292901.png)
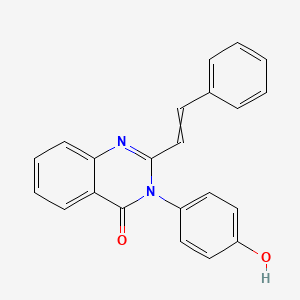
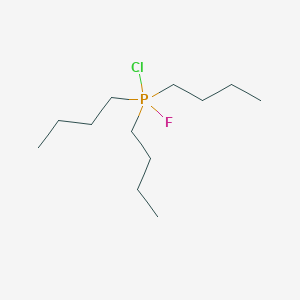
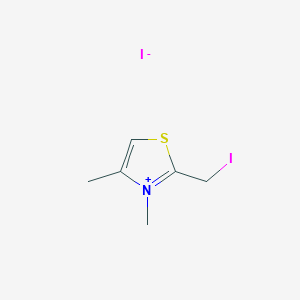
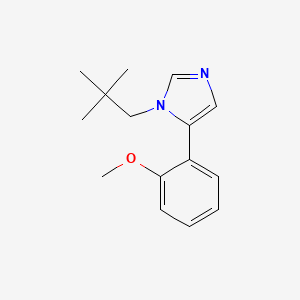

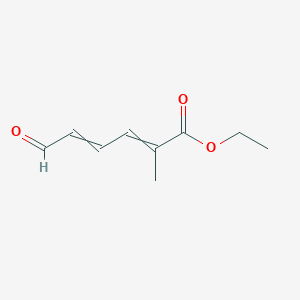
![8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14292934.png)

![9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14292951.png)
